molecular formula C9H19N5O3 B097522 L-Arginine, L-alanyl- CAS No. 16709-12-9

L-Arginine, L-alanyl-

Cat. No. B097522
CAS RN: 16709-12-9
M. Wt: 245.28 g/mol
InChI Key: SITWEMZOJNKJCH-WDSKDSINSA-N
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Description

Synthesis Analysis

The synthesis of L-arginine derivatives is highlighted in the papers. For instance, an amino acid derivative, L-(−)-(N-trans-cinnamoyl)-arginine, was isolated from Glinus oppositifolius, suggesting a natural source for such compounds . Additionally, novel diorganotin(IV) derivatives of L-arginine and L-alanyl-L-arginine have been synthesized and characterized, indicating the versatility of L-arginine in forming complexes with metals . These syntheses involve complex chemical reactions and are characterized using various spectroscopic methods.

Molecular Structure Analysis

The molecular structure of L-arginine derivatives is crucial for understanding their function and reactivity. The structure of L-(−)-(N-trans-cinnamoyl)-arginine was determined using chemical and spectroscopic methods . In the case of organotin(IV) complexes, L-arginine acts as a chelating ligand through its carboxylate and -NH2 groups, while the guanidino group remains uncoordinated . These findings are essential for understanding how L-arginine derivatives interact at the molecular level.

Chemical Reactions Analysis

The chemical reactivity of L-arginine derivatives is influenced by their molecular structure. The invariant arginine in motif 2 of Escherichia coli alanyl-tRNA synthetase is crucial for catalysis, as demonstrated by mutagenesis studies . This highlights the importance of the arginine residue in biochemical reactions, particularly in protein synthesis. The organotin(IV) complexes with L-arginine derivatives exhibit cytotoxic activity, suggesting that these compounds can induce chemical reactions leading to apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-arginine derivatives are diverse. Amino acids like L-arginine have been studied for their corrosion inhibition effects, with arginine being identified as an effective inhibitor . This suggests that L-arginine derivatives could have applications in material science. CdS nanoparticles passivated with L-arginine exhibit changes in band gaps and show nonlinear optical properties, which could be useful in optoelectronic applications .

Scientific Research Applications

Endothelial and Cardiovascular Functions

L-Arginine, a precursor of nitric oxide, plays a significant role in the vascular system. It is known to improve endothelial function in conditions like hypercholesterolemia and atherosclerosis, demonstrating its potential in enhancing cardiovascular health (Böger & Bode-Böger, 2001). Additionally, L-arginine supplementation has been associated with blood pressure reduction and is considered to have potential in cardiovascular disease treatment and management (Jiayi Dong et al., 2011).

Immune Function and Inflammation

L-Arginine, L-alanyl-L-glutamine, and taurine significantly affect the polymorphonuclear leucocyte (PMN) free amino acid pool, which in turn influences PMN immune functions. This is crucial in understanding the nutritional requirements of PMN and how they modulate immune responses (J. Mühling et al., 2002).

Reproductive Performance

Studies have shown that dietary L-arginine supplementation can enhance reproductive performance in animals. For instance, it increases the number of placental attachment sites, litter birth weight, and improves Vegfr2 transcription activity in fetoplacental tissues, indicating its significant role in mammalian reproduction (J. M. Greene et al., 2012).

Metabolic Regulation

L-Arginine has shown potential in regulating metabolism, with studies indicating that it can reduce white fat gain while enhancing skeletal muscle and brown fat masses in diet-induced obese rats. This suggests its utility in managing obesity and related metabolic disorders (W. Jobgen et al., 2009).

Anti-Aging Effects

L-Arginine is reported to have anti-aging benefits, impacting various physiological processes such as the reduction of vascular and heart diseases, improvement in immune response, and the potential inhibition of gastric hyperacidity (M. Gad, 2010).

Future Directions

L-Arginine has shown potential in mitigating numerous risk factors for cardiovascular disease, such as hypertension, hyperlipidemia, glucose intolerance, obesity, and diabetes . Future translation studies employing L-Arginine delivery approaches will determine the success of targeting L-Arginine in cardiovascular disease .

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITWEMZOJNKJCH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332213
Record name L-Arginine, L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Arginine, L-alanyl-

CAS RN

16709-12-9
Record name L-Arginine, L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Girasolo, S Rubino, G Ruisi, G Stocco - XXXV Congresso Nazionale …, 2007 - iris.unipa.it
L-Arginine, Na-Boc-L-Arginine and L-Alanyl-L-Arginine complexes of Organotin(IV) ions. Synthesis and structural investigations IRIS IRIS Home Sfoglia Macrotipologie & tipologie …
Number of citations: 0 iris.unipa.it
M Manafi, A Hassl, R Sommer… - Letters in applied …, 1993 - academic.oup.com
Zymogram patterns of nine strains of Toxoplasma gondii were studied using the API enzyme research kit. This system uses chromogenic substrates to detect the presence or absence of …
Number of citations: 11 academic.oup.com
T Saito, E Ono, R Yanagawa - … und Hygiene. Series A: Medical Microbiology …, 1987 - Elsevier
… L-alanine S-benzyl-eysteine glyeyl-glyeine glyeyl-proline L-seryl-tyrosine L-glutamine L isoleucine L-prol ine L-threonine N-CBZ-glyeyl-glyeyl-arginine L-alanyl-L-arginine L-alanyl-L-…
Number of citations: 3 www.sciencedirect.com
SA Morse - Clinical Microbiology Reviews, 1989 - Am Soc Microbiol
Haemophilus ducreyi is the causative agent of chancroid, one of the genital ulcerative diseases. H. ducreyi is the major cause of genital ulcer disease in Africa and Southeast Asia and …
Number of citations: 258 journals.asm.org
F Megraud - Campylobacter pylori: Proceedings of the First …, 1988 - Springer
Culturing of this “new” organism named Campylobacter pylori has been one of the major advances in bacteriology in the 1980s. This bacterium still has many secrets left to be revealed, …
Number of citations: 7 link.springer.com
吉崎悦郎, 神木照雄, 坂崎利一, 田村和満 - 感染症学雑誌, 1982 - jstage.jst.go.jp
1979 年 4 月から 1982 年 3 月までの 3 年間, 散発性下痢腸炎患者 1,114 名を対象に Campylobacter 腸炎について調査したところ, C. jejuni の検出頻度は他の腸管病原菌のそれをしのぎ, 小児…
Number of citations: 20 www.jstage.jst.go.jp

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